N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide
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Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The most broadly researched and reported synthesis of oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be confirmed by IR, 1H/13C-NMR . For example, in one study, the 1H-NMR (300 MHz, DMSO-d6) δ ppm: 2.31 (s, 3H, methylisoxazole), 6.8 (s, 1H, isoxazole), 6.9–7.6 (m, 3H, Br–Ph), 7.7–8.2 (m, 4H, N–Ph), 8.9 (s, 1H, azomethine), 8.9 (s, 1H, SO2NH), 12.42 (s, 1H, OH) 13C-NMR (300 MHz, DMSO-D6) δ ppm: 12.9 (methylisoxazole), 95.1 (C4-isoxazole), 118.4 (C3, Br–Ph), 120.5 (C1, Br–Ph), 122.6 (C2, C6, N–Ph), 116.0 (C5, Br–Ph), 128.6 (C3, C5, N–Ph), 134.0 (C6, Br–Ph), 135.5 (C4, Br–Ph), 138.2 (C4, N–Ph), 150.0 (C3, isoxazole), 156.4 (C1, N–Ph). 160.0 (C2, Br–Ph), 160.9 (C=N, azomethine), 169.6 (C5, isoxazole) .
Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature and have a boiling point of 69 °C . The physical and chemical properties of a specific oxazole derivative would depend on its structure.
Future Directions
The future directions in the field of oxazole derivatives involve synthesizing various oxazole derivatives and screening them for their various biological activities . This is due to the wide spectrum of biological activities exhibited by oxazole derivatives, making them valuable for medical applications .
properties
IUPAC Name |
N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O2/c1-4(9)7(12)10-3-5-2-6(8)11-13-5/h2,4H,3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQUIINVOMXUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NO1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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